4-(2-methyl-1-phenyl-1H-1,3-benzodiazole-5-carbonyl)morpholine-3-carbonitrile
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Overview
Description
4-(2-methyl-1-phenyl-1H-1,3-benzodiazole-5-carbonyl)morpholine-3-carbonitrile is a complex organic compound that features a benzodiazole core, a morpholine ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyl-1-phenyl-1H-1,3-benzodiazole-5-carbonyl)morpholine-3-carbonitrile typically involves multiple steps:
Formation of the Benzodiazole Core: The initial step involves the synthesis of the benzodiazole core. This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Methyl and Phenyl Groups: The next step involves the introduction of the methyl and phenyl groups to the benzodiazole core. This can be done through Friedel-Crafts alkylation and acylation reactions.
Attachment of the Morpholine Ring: The morpholine ring is then introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the benzodiazole intermediate.
Formation of the Carbonitrile Group: Finally, the carbonitrile group is introduced through a dehydration reaction of an amide intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring and the benzodiazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodiazole core.
Reduction: Reduced forms of the carbonitrile group, such as amines.
Substitution: Substituted derivatives at the morpholine ring and benzodiazole core.
Scientific Research Applications
4-(2-methyl-1-phenyl-1H-1,3-benzodiazole-5-carbonyl)morpholine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-(2-methyl-1-phenyl-1H-1,3-benzodiazole-5-carbonyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core can interact with the active sites of enzymes, while the morpholine ring and carbonitrile group can enhance binding affinity and specificity. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds such as 2-phenylbenzodiazole and 2-methylbenzodiazole share structural similarities with the benzodiazole core.
Morpholine Derivatives: Compounds like morpholine-4-carbonitrile and morpholine-3-carboxamide have similar morpholine rings.
Carbonitrile Compounds: Compounds such as benzonitrile and acetonitrile share the carbonitrile functional group.
Uniqueness
4-(2-methyl-1-phenyl-1H-1,3-benzodiazole-5-carbonyl)morpholine-3-carbonitrile is unique due to the combination of its benzodiazole core, morpholine ring, and carbonitrile group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
4-(2-methyl-1-phenylbenzimidazole-5-carbonyl)morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-14-22-18-11-15(20(25)23-9-10-26-13-17(23)12-21)7-8-19(18)24(14)16-5-3-2-4-6-16/h2-8,11,17H,9-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFGEQXGPCFINW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)C(=O)N4CCOCC4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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